

A Technical Guide to the Spectroscopic Profile of 2-Hydroxy-5-methylbenzophenone

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Compound of Interest

Compound Name: 2-Hydroxy 5'-Methyl
benzophenone

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This technical guide provides an in-depth overview of the spectroscopic data for 2-Hydroxy-5-methylbenzophenone, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule's analytical profile.

Chemical Structure and Properties

- IUPAC Name: (2-hydroxy-5-methylphenyl)-phenylmethanone[1]
- Molecular Formula: C₁₄H₁₂O₂[1][2]
- Molecular Weight: 212.24 g/mol [1][2]
- CAS Number: 1470-57-1[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Hydroxy-5-methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data[1][3]

Chemical Shift (ppm)	Assignment
199.1	C=O
159.2	C-OH
137.9	Aromatic C
136.2	Aromatic C
132.0	Aromatic C-H
130.6	Aromatic C-H
129.2	Aromatic C-H
128.1	Aromatic C-H
119.2	Aromatic C
118.1	Aromatic C-H
20.4	CH ₃

¹H NMR Spectral Data

While a complete dataset for ¹H NMR was not explicitly available in the initial search, a typical spectrum would show signals in the aromatic region (around 7-8 ppm), a singlet for the methyl group (around 2.3 ppm), and a broad singlet for the hydroxyl proton.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxy-5-methylbenzophenone reveals characteristic absorption bands corresponding to its functional groups.[4]

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~3000-3600	O-H stretch (broad)	Phenolic -OH
~3060	C-H stretch	Aromatic
~2920	C-H stretch	Methyl
~1630	C=O stretch	Ketone
~1450-1600	C=C stretch	Aromatic ring

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

m/z	Ion
212	[M] ⁺ (Molecular Ion)
135	[M-C ₆ H ₅] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A combination of 1D and 2D NMR experiments is crucial for the complete structural elucidation of benzophenone derivatives.[\[5\]](#)

- Sample Preparation:
 - Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.[\[5\]](#)

- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.[5]
- To remove particulate matter, the solution can be filtered through a small plug of glass wool.[5]
- Data Acquisition:
 - Acquire standard ^1H and ^{13}C NMR spectra.[5]
 - For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.[5]
 - The spectral width for ^{13}C NMR is typically set to encompass a range of 0-220 ppm.[5]

IR Spectroscopy

- Sample Preparation (KBr Disc Method):
 - Thoroughly grind 0.05-0.5 mg of the sample with 100 mg of spectroscopic grade potassium bromide (KBr).[6]
 - Place the mixture into a pressing die and apply high pressure (e.g., 10-12 tons/in²) for about a minute to form a transparent disc.[6]
 - Place the disc in the sample holder of the IR spectrometer.[6]
- Data Acquisition:
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - A background spectrum of a pure KBr disc should be taken for baseline correction.

Mass Spectrometry

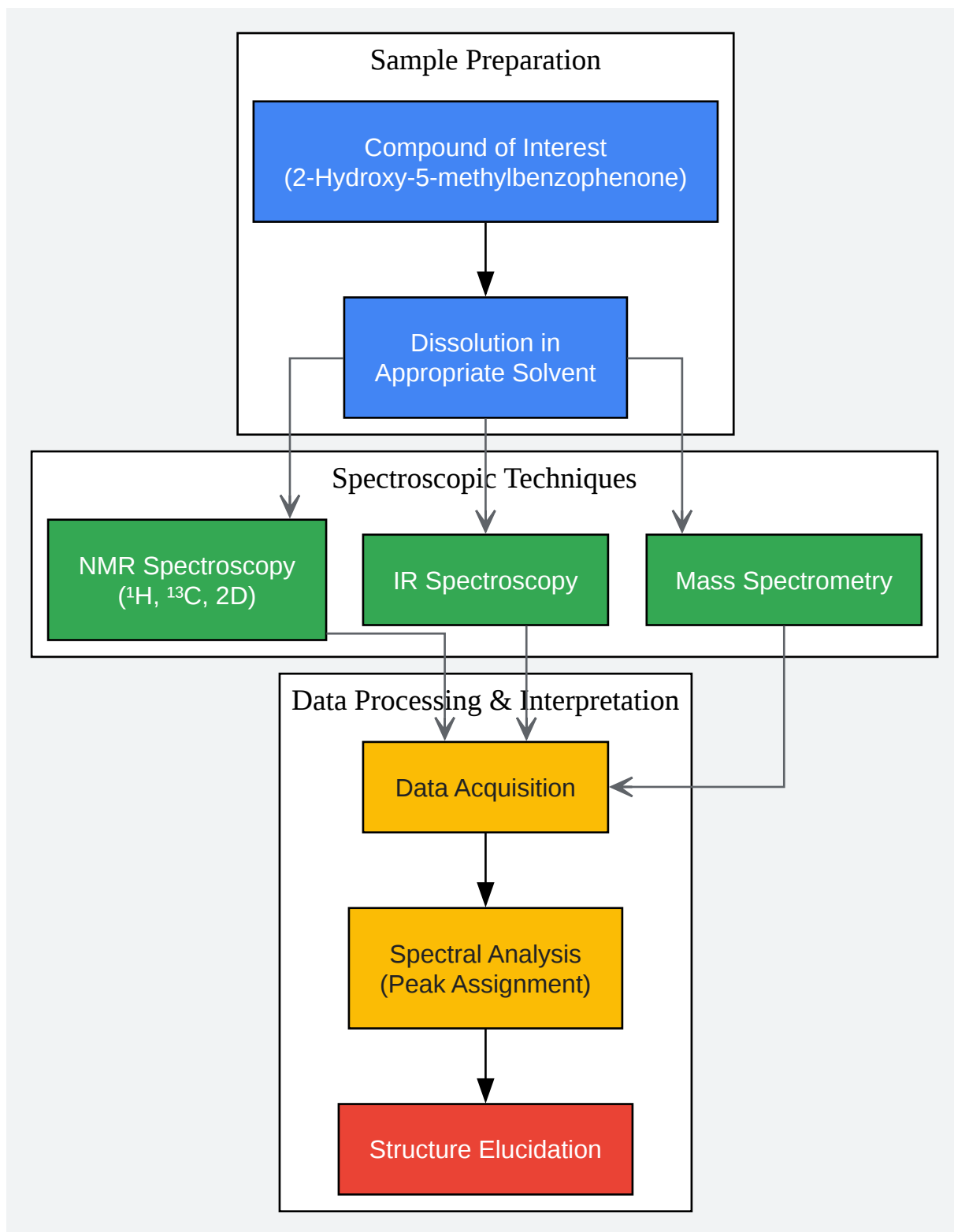
- Sample Introduction and Ionization:
 - The choice of ionization method depends on the analyte's properties.[7] For benzophenone derivatives, techniques like Electrospray Ionization (ESI) or Atmospheric

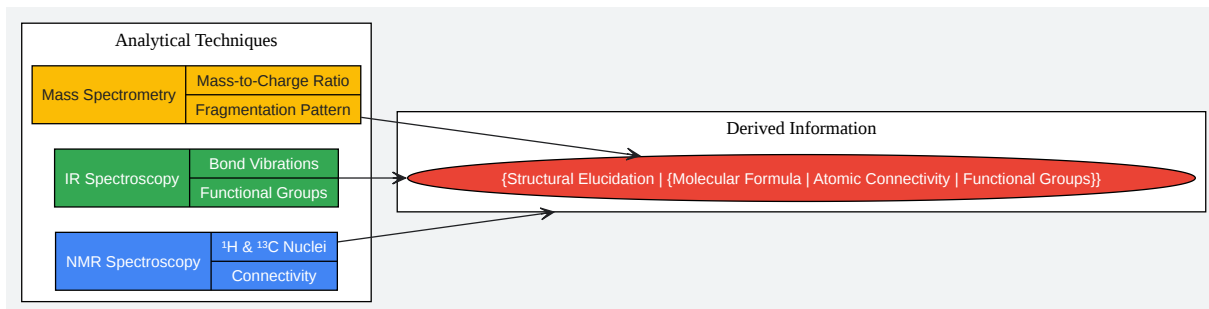
Pressure Chemical Ionization (APCI) are common, especially when coupled with liquid chromatography.^{[8][9]}

- For direct analysis, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
- Data Acquisition:
 - The mass analyzer separates ions based on their mass-to-charge ratio.
 - For tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to obtain structural information.^[9]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.





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